1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-ethanone
Description
This compound features a central ethanone backbone flanked by two distinct heterocyclic moieties:
- Thienyl-pyridinylmethyl group: A 2-thienyl ring substituted at the 5-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl group.
- Pyridinylsulfanyl group: A 5-(trifluoromethyl)-2-pyridinylsulfanyl substituent at the ethanone’s β-position.
The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its electron-deficient aromatic system, enhancing stability and influencing intermolecular interactions.
Properties
IUPAC Name |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF6N2OS2/c20-13-5-11(19(24,25)26)8-27-14(13)6-12-2-3-16(31-12)15(29)9-30-17-4-1-10(7-28-17)18(21,22)23/h1-5,7-8H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJXNURAMTYRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with ethanone cores and heterocyclic substituents.
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The target compound’s dual pyridinyl groups and CF₃ substituents create a strongly electron-deficient system, favoring electrophilic substitution at specific positions. Triazole-containing analogues () may engage in π-π stacking or metal coordination due to their nitrogen-rich heterocycle .
Hydroxyphenyl-oxadiazole derivatives () are more polar, likely increasing aqueous solubility .
Reactivity :
- Sulfanyl (-S-) groups (target compound, ) can participate in nucleophilic substitution or oxidation reactions, whereas triazoles () may undergo cycloaddition or coordination reactions .
- Chlorine substituents (common in all compounds) may act as leaving groups in substitution reactions or deactivate aromatic rings toward electrophilic attack .
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